

Fenpropidin: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Examination of the Piperidine Fungicide: Mechanism, Efficacy, and Experimental Analysis

Introduction

Fenpropidin is a systemic fungicide belonging to the piperidine chemical class. Developed by Syngenta, it is primarily utilized for the control of powdery mildew and rusts in cereal crops.[1] [2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][3] **Fenpropidin** exhibits protective, curative, and eradicative properties, and is translocated acropetally through the xylem.[1][4] This technical guide provides a comprehensive overview of **Fenpropidin**, including its mechanism of action, biological activity, toxicological profile, and detailed experimental protocols for its evaluation, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Fenpropidin is a synthetic compound with the IUPAC name 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine.[4] It is a pale-yellow liquid with a molecular formula of C₁₉H₃₁N and a molecular weight of 273.46 g/mol .[5][6] The compound is highly volatile and its solubility in water is pH-dependent.[3][5]



Property	Value	Reference
IUPAC Name	1-[3-(4-tert-butylphenyl)-2- methylpropyl]piperidine	[4]
CAS Number	67306-00-7	[5][6]
Molecular Formula	C19H31N	[6]
Molecular Weight	273.46 g/mol	[6]
Appearance	Pale-yellow liquid / Brown transparent liquid	[2][3]
Boiling Point	117°C at 0.2 mmHg; 125°C at 0.045 mmHg	[6]
Water Solubility	pH-dependent: 130 g/L (pH 6.0), 530 mg/L (pH 7.0), 6.2 mg/L (pH 9.0)	[3]
Vapor Pressure	17.0 mPa (20 °C)	[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

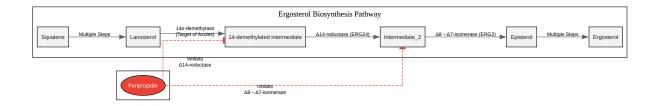
Fenpropidin's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[7] Specifically, **Fenpropidin** inhibits two key enzymes in the later stages of the ergosterol biosynthesis pathway:

- Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position.
- Sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

This dual-site inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[6][7] The altered membrane composition disrupts its



fluidity and integrity, ultimately inhibiting fungal growth.[7] **Fenpropidin** is classified by the Fungicide Resistance Action Committee (FRAC) under Group 5, which includes amines (morpholines).[3][8]



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Figure 1: Mechanism of action of **Fenpropidin** on the ergosterol biosynthesis pathway.

Biological Activity and Efficacy

Fenpropidin is particularly effective against powdery mildew fungi (Erysiphe graminis) and rust fungi (Puccinia spp.) in cereal crops such as wheat and barley.[2] Field trials have demonstrated its efficacy in controlling powdery mildew.[1] Recent research has also shown that the R-enantiomer of **Fenpropidin** exhibits more potent antifungal activity against several plant pathogens compared to the S-enantiomer.[9]

While comprehensive tables of EC₅₀ values against a wide range of plant pathogens are not readily available in the public domain, the following table summarizes the known spectrum of activity.



Target Pathogen	Disease	Efficacy	Reference
Blumeria graminis f. sp. tritici	Wheat Powdery Mildew	Effective	[1][9]
Puccinia spp.	Rusts	Effective	[10]
Rhizoctonia solani	Various (e.g., damping-off)	R-enantiomer is effective in decreasing ergosterol content	[9]
Botrytis cinerea	Grey Mould	Susceptible	[11]
Various human pathogenic yeasts and filamentous fungi	Mycoses	Active in vitro	[11]

Fungicide Resistance

The development of resistance is a significant concern for site-specific fungicides. **Fenpropidin** is considered to have a low to medium risk of resistance development.[8] This is attributed to its dual-site mode of action, which requires multiple mutations in the target fungus to confer a high level of resistance.[6] While reduced sensitivity to other sterol biosynthesis inhibitors, such as DMIs (FRAC Group 3), is well-documented, there is a lack of cross-resistance with **Fenpropidin**.[12] To date, there are limited reports of field resistance to **Fenpropidin**. However, as with all site-specific fungicides, resistance management strategies, such as alternating with fungicides with different modes of action, are recommended to ensure long-term efficacy.

Toxicological Profile

Fenpropidin exhibits low to moderate acute toxicity in mammalian studies. It is classified as a moderate skin irritant and a severe eye irritant.[3] The following table summarizes key toxicological data.



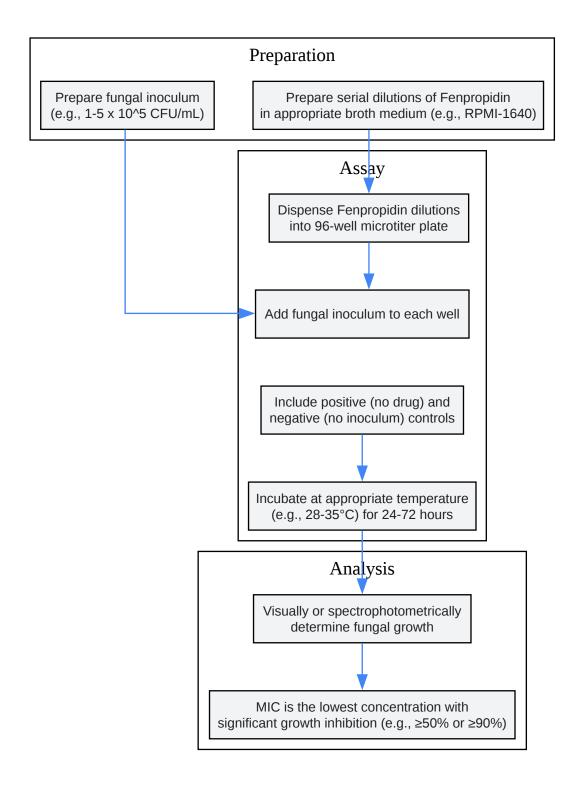
Study Type	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	1,450 mg/kg	[2]
Acute Oral LD50	Mouse	Oral	>3,200 mg/kg	[2]
Acute Dermal	Rat	Dermal	>4,000 mg/kg	[2]
Acute Inhalation	Rat	Inhalation	1.22 mg/L air	[2]
Chronic Dietary NOAEL	Rat	Oral	2.3 mg/kg/day	

Fenpropidin is rapidly absorbed, metabolized, and excreted in animal models.[3] The primary metabolic pathway is oxidation.[3]

Experimental Protocols In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of **Fenpropidin** against a target fungal pathogen.





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Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Fenpropidin**.



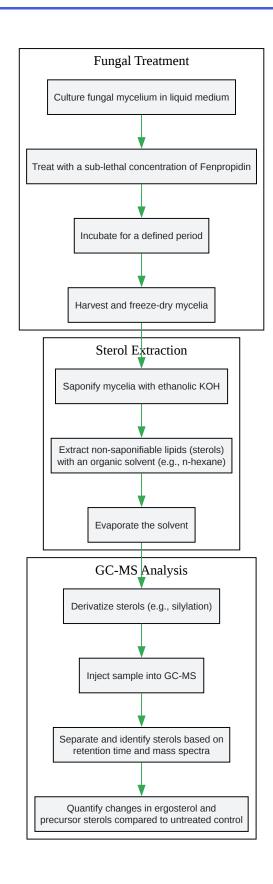
Methodology:

- Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a spore or yeast suspension in sterile saline or broth and adjust the concentration to 1-5 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer.
- **Fenpropidin** Dilution: Prepare a stock solution of **Fenpropidin** in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.
- Inoculation: Add the prepared fungal inoculum to each well containing the Fenpropidin
 dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a
 negative control.
- Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 28-35°C) for 24 to 72 hours.
- MIC Determination: The MIC is determined as the lowest concentration of Fenpropidin that
 causes a significant inhibition of visible growth (typically ≥50% or ≥90%) compared to the
 positive control. This can be assessed visually or by reading the optical density using a
 microplate reader.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to confirm the mechanism of action of **Fenpropidin** by analyzing its effect on the fungal sterol composition.





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